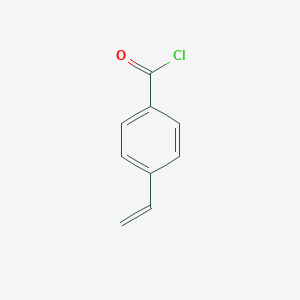

4-Vinylbenzoyl chloride

Descripción

Propiedades

IUPAC Name |

4-ethenylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZXVEAMYQEFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453366 | |

| Record name | 4-Vinylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-41-9 | |

| Record name | 4-Vinylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Vinylbenzoyl Chloride: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 4-vinylbenzoyl chloride (4-VBC), a bifunctional monomer of significant interest to researchers and professionals in polymer chemistry, materials science, and drug development. We will delve into its chemical structure, synthesis, reactivity, and diverse applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction to 4-Vinylbenzoyl Chloride: A Versatile Building Block

4-Vinylbenzoyl chloride, with the CAS number 1565-41-9, is an organic compound featuring both a polymerizable vinyl group and a reactive acyl chloride moiety.[1] This unique combination of functional groups makes it a highly valuable building block for the synthesis of a wide array of functional polymers and for the chemical modification of various substrates.

The presence of the vinyl group allows for its participation in various polymerization reactions, including free-radical polymerization and controlled radical polymerization techniques. The acyl chloride group, being a highly reactive derivative of a carboxylic acid, readily undergoes nucleophilic acyl substitution, enabling the facile introduction of a wide range of functionalities. This dual reactivity is the cornerstone of its versatility.

Below is a table summarizing the key chemical and physical properties of 4-vinylbenzoyl chloride.

| Property | Value |

| CAS Number | 1565-41-9 |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.60 g/mol |

| Boiling Point | 78-81 °C at 0.25 Torr |

| Density (Predicted) | 1.174 g/cm³ |

| Canonical SMILES | C=CC1=CC=C(C=C1)C(=O)Cl |

Table 1: Key Chemical and Physical Properties of 4-Vinylbenzoyl Chloride.

Synthesis of 4-Vinylbenzoyl Chloride: A Self-Validating Protocol

The most common and practical laboratory synthesis of 4-vinylbenzoyl chloride involves the conversion of its corresponding carboxylic acid, 4-vinylbenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂). This is a standard and reliable method for the preparation of acyl chlorides.

The underlying principle of this reaction is the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride, yielding the desired acyl chloride. The use of a catalyst, such as a few drops of N,N-dimethylformamide (DMF), can accelerate the reaction.

Below is a detailed, step-by-step methodology for the synthesis of 4-vinylbenzoyl chloride.

Experimental Protocol: Synthesis of 4-Vinylbenzoyl Chloride from 4-Vinylbenzoic Acid

Materials:

-

4-Vinylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether or another suitable inert solvent

-

Pyridine (optional, as an acid scavenger)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-vinylbenzoic acid in an excess of thionyl chloride or an inert solvent like diethyl ether.

-

Add a catalytic amount (a few drops) of DMF to the suspension.

-

If using a solvent, add thionyl chloride dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, gently reflux the mixture for 1-2 hours to ensure the complete conversion of the carboxylic acid.

-

Monitor the reaction progress by observing the cessation of gas evolution (SO₂ and HCl).

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude 4-vinylbenzoyl chloride can be purified by distillation under reduced pressure to yield a clear liquid.

The Dual Reactivity of 4-Vinylbenzoyl Chloride: A Chemical Exploration

The synthetic utility of 4-vinylbenzoyl chloride stems from its two distinct reactive sites: the vinyl group and the acyl chloride. Understanding the interplay and selective reactivity of these groups is crucial for designing novel materials and synthetic pathways.

Reactions of the Acyl Chloride Group: Nucleophilic Acyl Substitution

The acyl chloride functionality is highly electrophilic and readily reacts with a variety of nucleophiles in what is known as a nucleophilic acyl substitution reaction. This reaction proceeds through a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

General Reaction Mechanism:

Caption: General mechanism of nucleophilic acyl substitution.

Common nucleophiles that react with 4-vinylbenzoyl chloride include:

-

Amines: Primary and secondary amines react to form amides. This is a fundamental reaction for attaching amine-containing molecules, including drugs and biomolecules, to the benzoyl scaffold.

-

Alcohols: Alcohols react to form esters, providing a route to introduce various functional groups or to create ester-based polymers.

-

Water: Hydrolysis of the acyl chloride group regenerates the carboxylic acid. This reaction highlights the need for anhydrous conditions when handling and storing 4-vinylbenzoyl chloride.

Reactions of the Vinyl Group: Polymerization

The vinyl group of 4-vinylbenzoyl chloride allows it to act as a monomer in various polymerization reactions. This enables the creation of polymers with pendant acyl chloride groups, which can be further modified in post-polymerization reactions.

Polymerization Methods:

-

Free Radical Polymerization: This is a common method for polymerizing vinyl monomers. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to initiate the polymerization.

-

Controlled/Living Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed to synthesize polymers with well-defined molecular weights and low dispersity.

The resulting poly(4-vinylbenzoyl chloride) is a reactive polymer that serves as a versatile platform for creating functional materials.

Caption: Polymerization of 4-vinylbenzoyl chloride.

Applications in Drug Development and Materials Science

The unique bifunctional nature of 4-vinylbenzoyl chloride opens up a plethora of applications, particularly in the development of advanced materials for biomedical and other high-tech fields.

Functional Polymers for Drug Delivery

Polymers derived from 4-vinylbenzoyl chloride are excellent candidates for drug delivery systems. The pendant acyl chloride groups on the polymer backbone can be reacted with drugs containing nucleophilic functional groups (e.g., amines, hydroxyls) to form polymer-drug conjugates. This covalent attachment can:

-

Improve Drug Solubility and Stability: Attaching a drug to a polymer can enhance its aqueous solubility and protect it from premature degradation.

-

Enable Targeted Delivery: The polymer backbone can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues.

-

Control Drug Release: The linkage between the drug and the polymer can be designed to be cleavable under specific physiological conditions (e.g., pH, enzymes), allowing for controlled drug release at the target site.

Post-Polymerization Modification for Tailored Materials

The reactivity of the acyl chloride groups in poly(4-vinylbenzoyl chloride) allows for extensive post-polymerization modification. This enables the creation of a wide range of functional polymers with tailored properties. For instance, reaction with different amines can introduce various functionalities, such as:

-

Hydrophilic groups: To enhance water solubility and biocompatibility.

-

Charged groups: To create ion-exchange resins or polyelectrolytes.

-

Crosslinking agents: To form hydrogels and other crosslinked networks.

This versatility makes polymers derived from 4-vinylbenzoyl chloride valuable in applications such as coatings, adhesives, and specialty membranes.

Safety and Handling

4-Vinylbenzoyl chloride is a reactive and corrosive compound that must be handled with appropriate safety precautions.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Vinylbenzoyl chloride is a powerful and versatile bifunctional monomer that offers a wealth of opportunities for the synthesis of advanced functional materials. Its dual reactivity, stemming from the polymerizable vinyl group and the reactive acyl chloride, allows for the creation of a diverse range of polymers with tunable properties. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis, reactivity, and handling of this compound is key to unlocking its full potential in creating innovative solutions for a wide range of applications.

References

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 4-Vinylbenzoyl Chloride

This guide provides a comprehensive overview of the predominant synthesis pathway for 4-vinylbenzoyl chloride, a critical bifunctional monomer for researchers in polymer science, materials science, and drug development. The document is structured to deliver not just a protocol, but a field-proven understanding of the causality behind the experimental choices, ensuring both reproducibility and safety.

Strategic Importance of 4-Vinylbenzoyl Chloride

4-Vinylbenzoyl chloride (4-VBC), CAS No. 1565-41-9, is a highly valuable organic intermediate distinguished by its dual reactivity. The molecule incorporates a polymerizable vinyl group and a reactive acyl chloride moiety. This unique structure allows it to serve as a cornerstone for creating functional polymers, advanced coatings, and specialized resins. The acyl chloride group provides a reactive handle for facile nucleophilic substitution, enabling the covalent attachment of various functional groups, while the vinyl group is readily available for free-radical polymerization. This dual nature makes it an essential building block for materials with tailored chemical, thermal, and mechanical properties.

The Core Synthesis Pathway: Chlorination of 4-Vinylbenzoic Acid

The most reliable and widely adopted method for synthesizing 4-vinylbenzoyl chloride is the direct chlorination of its carboxylic acid precursor, 4-vinylbenzoic acid (CAS No. 1075-49-6).[1][2] This transformation is most effectively achieved using thionyl chloride (SOCl₂), a reagent favored for its efficacy and the convenient nature of its byproducts.[3][4]

Principle of the Transformation

The conversion of a carboxylic acid to an acyl chloride is a cornerstone reaction in organic synthesis. The core principle involves substituting the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom. Thionyl chloride is an exemplary reagent for this purpose because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[4][5] Their spontaneous removal from the reaction mixture shifts the equilibrium towards the product, driving the reaction to completion and simplifying the purification process significantly.[3]

Reaction Mechanism: A Step-by-Step Analysis

The reaction proceeds through a nucleophilic acyl substitution mechanism. Understanding these steps is critical for optimizing conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The process begins with the lone pair of electrons on the hydroxyl oxygen of 4-vinylbenzoic acid attacking the electrophilic sulfur atom of thionyl chloride.[5]

-

Intermediate Formation: This attack forms a highly reactive protonated chlorosulfite intermediate. A chloride ion is expelled from the thionyl chloride moiety.

-

Deprotonation: A weak base, such as pyridine (if used as a catalyst) or another molecule of the carboxylic acid, deprotonates the oxonium ion, neutralizing the intermediate.[6]

-

Nucleophilic Acyl Substitution: The displaced chloride ion (Cl⁻) now acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate.

-

Product Formation & Byproduct Elimination: A tetrahedral intermediate is formed, which then collapses. The chlorosulfite group is an excellent leaving group and departs, subsequently decomposing into stable gaseous molecules of sulfur dioxide (SO₂) and another chloride ion (which forms HCl with the previously removed proton).[5][6][7] The final organic product is 4-vinylbenzoyl chloride.

Diagram 1: Reaction Mechanism of 4-Vinylbenzoyl Chloride Synthesis

Caption: Nucleophilic acyl substitution pathway for the conversion of 4-vinylbenzoic acid to 4-vinylbenzoyl chloride using thionyl chloride.

In-Depth Experimental Protocol & Causality

This protocol is a synthesized representation based on established chemical principles for this reaction class.[8][9][10]

Reagents and Equipment

| Reagent/Material | Purpose & Rationale |

| 4-Vinylbenzoic Acid | Starting material, the source of the benzoyl and vinyl structure. |

| Thionyl Chloride (SOCl₂) | Chlorinating agent. Chosen for its high reactivity and gaseous byproducts. |

| Anhydrous Diethyl Ether | Inert solvent. Must be anhydrous as SOCl₂ reacts violently with water.[4] |

| Pyridine or DMF (catalytic) | Catalyst. Accelerates the reaction by activating the thionyl chloride. |

| Hydroquinone | Polymerization inhibitor. Crucial for preventing self-polymerization of the vinyl group. |

| Round-bottom flask | Reaction vessel. Must be oven-dried to remove all traces of moisture. |

| Reflux Condenser | Prevents loss of solvent and reagent during heating. |

| Calcium Chloride Guard Tube | Protects the reaction from atmospheric moisture. |

| Magnetic Stirrer | Ensures homogeneous mixing of reactants. |

Step-by-Step Methodology

-

System Preparation (Moisture is the Enemy): Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Atop the condenser, place a calcium chloride drying tube. The entire apparatus must be completely dry, as any moisture will hydrolyze the thionyl chloride and the product.

-

Reagent Charging: To the flask, add 4-vinylbenzoic acid (1.0 eq), a small amount of hydroquinone (approx. 0.1 mol%), and anhydrous diethyl ether. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the acid dissolves.

-

Addition of Thionyl Chloride: While stirring, carefully add thionyl chloride (approx. 2.0 eq) to the solution dropwise. A slight excess ensures the complete conversion of the carboxylic acid. Causality Note: This reaction is exothermic; a slow, controlled addition is necessary to manage the reaction temperature and the rate of gas evolution (SO₂ and HCl).

-

Catalyst Addition (Optional but Recommended): Add a few drops of pyridine or dimethylformamide (DMF) to the mixture.[8][9] Causality Note: These catalysts activate the thionyl chloride, significantly increasing the reaction rate.

-

Reaction Execution: Gently heat the mixture to reflux (for diethyl ether, this is ~35°C) and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Safety Note: The off-gases are corrosive and should be passed through a base trap (e.g., a sodium hydroxide solution).

-

The resulting crude 4-vinylbenzoyl chloride is often of sufficient purity for subsequent steps. For higher purity, vacuum distillation can be performed.[8][11]

-

Diagram 2: Experimental Workflow for Synthesis

Caption: A streamlined workflow for the laboratory synthesis of 4-vinylbenzoyl chloride.

Product Characterization and Safety

Quality Control

The identity and purity of the synthesized 4-vinylbenzoyl chloride should be confirmed using standard analytical techniques:

-

FTIR Spectroscopy: Expect to see the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (~1770-1800 cm⁻¹).

-

¹H NMR Spectroscopy: The proton signals corresponding to the vinyl group and the aromatic ring should be present and well-resolved. The carboxylic acid proton signal will be absent.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₇ClO[1] |

| Molecular Weight | 166.60 g/mol [1] |

| Boiling Point | 78-81 °C at 0.25 Torr[11] |

| Appearance | Colorless to light yellow liquid |

| Key Reactivity | Sensitive to moisture, prone to polymerization[12] |

Critical Safety Considerations

-

Thionyl Chloride: Is highly corrosive, toxic, and a lachrymator. It reacts violently with water to produce corrosive gases. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

4-Vinylbenzoyl Chloride: As an acyl chloride, it is corrosive and will react with moisture (including humidity in the air and on skin) to produce HCl. It should be handled with care.

-

Gas Evolution: The reaction produces SO₂ and HCl gases, which are toxic and corrosive. The entire procedure must be conducted in a fume hood.

Conclusion

The synthesis of 4-vinylbenzoyl chloride from 4-vinylbenzoic acid using thionyl chloride is a robust and efficient method. The success of the synthesis hinges on the rigorous exclusion of moisture and the careful control of reaction conditions. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can reliably produce this versatile monomer for a wide array of applications in materials science and synthetic chemistry.

References

-

Changzhou Mascot Import & Export Co.,Ltd. (n.d.). 4-Vinylbenzoic Acid CAS: 1075-49-6. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). EP0161156A1 - 4-Vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands.

- Google Patents. (n.d.). EP0161156B1 - 4-vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands.

-

Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride [Video]. YouTube. [Link]

-

LookChem. (n.d.). 4-Vinylbenzoyl chloride. Retrieved January 4, 2026, from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 4, 2026, from [Link]

-

MDPI. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. Retrieved January 4, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-ethylbenzoyl chloride. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Vinylbenzoic acid. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride... Retrieved January 4, 2026, from [Link]

-

The Organic Chemistry Tutor. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Thionyl chloride. Retrieved January 4, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Vinylbenzoic acid | C9H8O2 | CID 14098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. EP0161156B1 - 4-vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands - Google Patents [patents.google.com]

- 9. EP0161156A1 - 4-Vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. lookchem.com [lookchem.com]

- 12. Inhibition of Free Radical Polymerization: A Review [mdpi.com]

4-Vinylbenzoyl chloride reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of 4-Vinylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Vinylbenzoyl chloride (4-VBC), a bifunctional organic compound, stands as a cornerstone in modern polymer chemistry and specialized organic synthesis.[1] Its unique architecture, featuring both a highly reactive acyl chloride and a polymerizable vinyl group, offers a versatile platform for creating advanced materials and complex molecules.[1][2] This guide provides a comprehensive technical overview of the reactivity, stability, and handling of 4-VBC. We will delve into the distinct chemical behaviors of its two functional moieties, explore the nuances of chemoselectivity, and present field-proven protocols for its use. The central theme is the molecule's dual nature: the acyl chloride group serves as a point for nucleophilic substitution, while the vinyl group acts as a gateway to polymerization.[2] Understanding this duality is paramount for harnessing its full synthetic potential while mitigating the challenges posed by its inherent instability.

Physicochemical Properties and Structural Analysis

4-Vinylbenzoyl chloride is a colorless to light yellow liquid characterized by its dual reactive centers.[3] The electron-withdrawing nature of both the oxygen and chlorine atoms polarizes the carbonyl carbon, making the acyl chloride group exceptionally electrophilic and susceptible to nucleophilic attack.[4] Simultaneously, the vinyl group provides a site for chain-growth polymerization.[2]

Table 1: Physicochemical Properties of 4-Vinylbenzoyl Chloride

| Property | Value | Source(s) |

| CAS Number | 1592-20-7 | [5] |

| Molecular Formula | C₉H₉Cl | [1][6] |

| Molecular Weight | 152.62 g/mol | [3][6] |

| Boiling Point | 229 °C (lit.) | [6][7] |

| Density | 1.083 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index | n20/D 1.572 (lit.) | [7] |

| Appearance | Colorless to clear yellow liquid | [3][7] |

| Storage Temp. | 2-8 °C | [6] |

The Acyl Chloride Moiety: A Hub of Nucleophilic Acyl Substitution

The acyl chloride is the more reactive of the two functional groups, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles.[8][9][10] This high reactivity makes 4-VBC a valuable building block for introducing the vinylbenzoyl moiety into other molecules.

The Addition-Elimination Mechanism

The reaction proceeds via a characteristic two-step nucleophilic addition-elimination mechanism.[4][11][12] The nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[13] In the second step, the carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group.[4][14]

Caption: General mechanism for nucleophilic acyl substitution.

Key Reactions of the Acyl Chloride Group

-

Hydrolysis: Exposure to water, including atmospheric moisture, leads to rapid hydrolysis, forming the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[4][9][15] This is a primary pathway for degradation and necessitates handling under anhydrous conditions.[4][15]

-

Alcoholysis and Phenolysis: In the presence of alcohols or phenols, 4-VBC forms esters.[9][11] This reaction is often catalyzed by a non-nucleophilic base like pyridine to sequester the HCl byproduct.[9][16]

-

Aminolysis: The reaction with ammonia, primary amines, or secondary amines is typically vigorous and yields primary, secondary, or tertiary amides, respectively.[9][11][17] Due to the formation of HCl, which protonates the amine reactant, the reaction requires at least two equivalents of the amine or one equivalent of the amine and one equivalent of an external base (e.g., triethylamine).[4][11][14]

The Vinyl Group: Gateway to Polymerization

The vinyl group of 4-VBC allows it to act as a monomer in the synthesis of a wide range of functional polymers.[3][18] Poly(4-vinylbenzyl chloride) (PVBC) serves as a valuable polymeric intermediate, as the pendant benzyl chloride groups can be further functionalized through nucleophilic substitution.[19]

Free Radical Polymerization

Free radical polymerization is the most common method for polymerizing 4-VBC.[2][20] The process is typically initiated by thermal or photochemical decomposition of an initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) to generate free radicals.[21] The reaction proceeds through the standard steps of initiation, propagation, and termination.

Caption: Experimental workflow for free radical polymerization.

Controlled Radical Polymerization

For applications requiring precise control over polymer architecture, molecular weight, and dispersity, controlled or "living" radical polymerization techniques are employed. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has been successfully used for the controlled polymerization of 4-VBC, enabling the synthesis of well-defined block copolymers and polymer brushes.[19] This method avoids potential side reactions that might occur with other techniques like Atom Transfer Radical Polymerization (ATRP) due to the presence of the C-Cl bond.[19]

Copolymerization

4-VBC is frequently copolymerized with other monomers, such as styrene, to produce functional resins.[1][2][18] This approach allows for the incorporation of reactive chloromethyl groups into a polymer backbone, with the density of functional groups controlled by the monomer feed ratio. These resulting copolymers are precursors to materials like ion-exchange resins.[3]

Dueling Reactivities and Stability Concerns

The bifunctional nature of 4-VBC presents both opportunities and challenges. While it allows for orthogonal reactivity, it also introduces competing reaction pathways and inherent instability.

Caption: Logical relationship of 4-VBC's dual reactivity pathways.

Spontaneous Polymerization

A significant stability issue is the tendency of the vinyl group to undergo spontaneous polymerization, which can be initiated by heat, light, or the presence of peroxides.[3] To prevent this during storage, commercial 4-VBC is typically supplied with a radical inhibitor, such as 4-tert-butylcatechol (TBC). This inhibitor must be removed prior to intentional polymerization.[2]

Hydrolysis and Moisture Sensitivity

As an acyl chloride, 4-VBC is extremely sensitive to moisture.[3] Hydrolysis not only consumes the reagent but also produces HCl, which can catalyze other undesirable side reactions or cause corrosion.[3]

Friedel-Crafts Reactivity

Under Friedel-Crafts conditions (i.e., in the presence of a Lewis acid like AlCl₃), the molecule can exhibit complex behavior. The benzyl chloride moiety can act as an alkylating agent in a Friedel-Crafts alkylation reaction.[22][23] This can lead to self-polymerization or reactions with aromatic solvents, representing a significant potential for uncontrolled side reactions. Extreme caution is advised when exposing 4-VBC to Lewis acids.[22]

Recommended Storage, Handling, and Safety

Given its reactivity, proper storage and handling are critical to maintain the integrity of 4-VBC and ensure laboratory safety.

Table 2: Storage and Handling Recommendations

| Parameter | Recommendation | Rationale & Citation |

| Storage Temperature | 2-8 °C | To minimize spontaneous polymerization and degradation. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | To prevent contact with atmospheric moisture and subsequent hydrolysis. |

| Container | Tightly sealed, original container. Keep upright. | To prevent leakage and moisture ingress. |

| Light/Air | Protect from light and air. | Light and air (oxygen) can promote radical formation and polymerization.[24] |

| Incompatible Materials | Strong oxidizing agents, acids, bases, metals. | Vigorous and potentially hazardous reactions can occur.[24] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, tightly fitting safety goggles, face shield, full protective suit. | The compound is corrosive, causes severe skin burns and eye damage, and is toxic in contact with skin.[25] |

| Ventilation | Use only in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of corrosive and harmful vapors.[25][26] |

Experimental Protocols

The following protocols are generalized procedures. Researchers should adapt them based on specific substrates and desired outcomes, always adhering to rigorous safety standards.

Protocol 1: Synthesis of an N-Substituted Amide via Nucleophilic Acyl Substitution

Causality: This protocol uses a 2.2:1 molar ratio of amine to 4-VBC. The first equivalent of amine acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl byproduct, preventing the formation of the unreactive ammonium salt. The reaction is run at 0 °C initially to control the exothermic reaction.

-

Setup: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon. Assemble a three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Reagent Preparation: Dissolve the primary or secondary amine (2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF) in the reaction flask.

-

Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath.

-

Addition of 4-VBC: Prepare a solution of 4-vinylbenzoyl chloride (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the cold amine solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture to remove the amine hydrochloride salt. Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

-

Purification: Purify the product as necessary by recrystallization or column chromatography.

Protocol 2: Free Radical Polymerization of 4-VBC

Causality: This protocol first removes the polymerization inhibitor, which is essential for the reaction to proceed. The system is then deoxygenated because oxygen is a radical scavenger and can inhibit the polymerization. The reaction is conducted under an inert atmosphere at an elevated temperature to initiate the thermal decomposition of the AIBN initiator.

-

Inhibitor Removal: Pass the 4-vinylbenzoyl chloride monomer through a short column of basic alumina to remove the TBC inhibitor. Use the purified monomer immediately.

-

Setup: To an oven-dried reaction flask equipped with a condenser and a magnetic stir bar, add the purified 4-VBC monomer, a radical initiator (e.g., AIBN, ~1 mol%), and an anhydrous solvent (e.g., toluene, 1,4-dioxane).[21]

-

Deoxygenation: Purge the reaction mixture with a gentle stream of nitrogen or argon for 20-30 minutes to remove dissolved oxygen.

-

Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN) under a positive pressure of inert gas.[21] Allow the polymerization to proceed for several hours (e.g., 6-24 h). The solution will typically become more viscous.

-

Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., methanol, hexanes) with vigorous stirring.[20]

-

Purification: Collect the precipitated polymer by filtration. Wash the solid polymer several times with the non-solvent to remove any unreacted monomer and initiator.

-

Drying: Dry the purified poly(4-vinylbenzyl chloride) under vacuum to a constant weight.

Conclusion

4-Vinylbenzoyl chloride is a uniquely versatile reagent whose value is derived directly from its bifunctional nature. The high electrophilicity of the acyl chloride group enables a host of nucleophilic substitution reactions, while the vinyl group provides a robust handle for polymerization. However, this dual reactivity necessitates a thorough understanding of its stability profile. Spontaneous polymerization and susceptibility to hydrolysis are critical factors that must be managed through proper stabilization, storage, and handling protocols. By leveraging the chemoselectivity of its two reactive sites and adhering to rigorous experimental techniques, researchers can effectively harness 4-vinylbenzoyl chloride for the synthesis of a new generation of functional polymers, resins, and complex molecular architectures.

References

- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.

- Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines.

- Clark, J. (n.d.). Reaction between acyl chlorides and amines. Chemguide.

- Sparkl. (n.d.). Reaction of Amines with Acyl Chlorides.

- BOC Sciences. (2024, August 29). Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry.

- Aldrich. (2012, July 27).

- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).

- Chemos GmbH & Co.KG. (n.d.).

- Sains Malaysiana. (2021). A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. Universiti Kebangsaan Malaysia.

- Perrier, S. et al. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)

- Polymer Source. (n.d.). Poly(vinyl benzyl chloride) Sample #: P19612-VBC Structure.

- UniVOOK Chemical. (2025). Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry.

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- Biosynth. (n.d.). 4-Vinylbenzyl chloride | 1592-20-7.

- Autech Industry. (n.d.). 4-Vinylbenzyl Chloride: Synthesis, Properties, and Industrial Uses.

- Chongqing Chemdad Co., Ltd. (n.d.). 4-Vinylbenzyl chloride.

- Benchchem. (n.d.). 4-Vinylbenzyl Chloride | High-Purity Reagent.

- Pharmaffiliates. (n.d.). 4-Vinylbenzyl Chloride (Stabilized with TBC).

- Wikipedia. (n.d.). 4-Vinylbenzyl chloride.

- Sigma-Aldrich. (n.d.). 4-Vinylbenzyl chloride 90%.

- Matar, N. (2017). Answer to "Can vinyl benzyl chloride make a stable carbocation through Friedel crafts alkylation?".

- Benchchem. (n.d.). A Technical Guide to Nucleophilic Attack on 4-(Chloromethyl)benzoyl Chloride.

- Journal of Materials Chemistry A. (n.d.).

- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- Heinze, T. et al. (2019). Evaluation of esterification routes for long chain cellulose esters. PMC - NIH.

- Benchchem. (n.d.). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis.

- The Lucas Channel. (2021, December 15). Nucleophilic Addition-Elimination Mechanism of Acyl Chloride with nucleophiles. YouTube.

- LibreTexts Chemistry. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions.

Sources

- 1. 4-Vinylbenzyl chloride - Wikipedia [en.wikipedia.org]

- 2. 4-Vinylbenzyl Chloride | High-Purity Reagent [benchchem.com]

- 3. Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-Vinylbenzyl chloride | 1592-20-7 | FV03929 | Biosynth [biosynth.com]

- 7. 4-Vinylbenzyl chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. benchchem.com [benchchem.com]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. savemyexams.com [savemyexams.com]

- 12. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 13. youtube.com [youtube.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. benchchem.com [benchchem.com]

- 16. Evaluation of esterification routes for long chain cellulose esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 18. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]

- 19. The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. polymersource.ca [polymersource.ca]

- 21. ukm.my [ukm.my]

- 22. researchgate.net [researchgate.net]

- 23. Polystyrene brush-supported dual Ir complex/N-heterocyclic carbene catalysts for efficient complex three-component dual-catalyzed photocatalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 24. fishersci.com [fishersci.com]

- 25. chemos.de [chemos.de]

- 26. sigmaaldrich.com [sigmaaldrich.com]

4-Vinylbenzoyl chloride molecular weight

An In-depth Technical Guide to 4-Vinylbenzoyl Chloride: Properties, Handling, and Applications

This guide provides a comprehensive overview of 4-vinylbenzoyl chloride, a versatile monomer extensively utilized in the synthesis of functional polymers and specialized chemical architectures. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this compound's properties and applications.

4-Vinylbenzoyl chloride (4-VBC) is an organic compound that possesses both a vinyl group and an acyl chloride functionality. This unique bifunctional nature makes it a valuable building block in polymer chemistry, allowing for its incorporation into polymer backbones via the vinyl group, while the acyl chloride handle remains available for a wide array of post-polymerization modifications.

Molecular Structure and Weight

The chemical structure of 4-vinylbenzoyl chloride consists of a benzene ring substituted with a vinyl group (-CH=CH₂) and a benzoyl chloride group (-COCl) at the para (4-) position.

Table 1: Key Molecular Properties of 4-Vinylbenzoyl Chloride

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO | Sigma-Aldrich |

| Molecular Weight | 166.61 g/mol | Sigma-Aldrich |

| CAS Number | 1592-22-9 | Sigma-Aldrich |

| Appearance | Colorless to light yellow liquid | Thermo Fisher Scientific |

| Boiling Point | 75-77 °C at 2 mmHg | Sigma-Aldrich |

| Density | 1.159 g/mL at 25 °C | Sigma-Aldrich |

The accurate molecular weight is crucial for stoichiometric calculations in polymerization reactions and subsequent derivatization processes. It is determined by the sum of the atomic weights of its constituent atoms (9 carbons, 7 hydrogens, 1 chlorine, and 1 oxygen).

Synthesis and Purification

The synthesis of 4-vinylbenzoyl chloride typically starts from 4-vinylbenzoic acid. The conversion of the carboxylic acid to the acyl chloride is a standard organic transformation, often achieved by reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-vinylbenzoyl chloride from 4-vinylbenzoic acid.

Caption: Synthetic workflow for 4-Vinylbenzoyl Chloride.

Experimental Protocol: Synthesis from 4-Vinylbenzoic Acid

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-vinylbenzoic acid in an excess of thionyl chloride.

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude 4-vinylbenzoyl chloride is then purified by vacuum distillation to yield a clear, colorless to light-yellow liquid.

Trustworthiness Note: The purity of the final product is critical for successful polymerization. The presence of unreacted 4-vinylbenzoic acid or residual thionyl chloride can interfere with subsequent reactions. Purity should be assessed by techniques such as ¹H NMR spectroscopy and FT-IR spectroscopy.

Handling and Storage

4-Vinylbenzoyl chloride is a corrosive and moisture-sensitive compound. Proper handling and storage procedures are essential to maintain its integrity and ensure laboratory safety.

-

Handling: Always handle 4-vinylbenzoyl chloride in a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the acyl chloride group by atmospheric moisture. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.

Applications in Polymer Science and Drug Development

The dual functionality of 4-vinylbenzoyl chloride makes it a valuable monomer for the synthesis of functional polymers with tailored properties.

Polymer Synthesis

4-Vinylbenzoyl chloride can be polymerized via free radical polymerization or controlled radical polymerization techniques, such as RAFT or ATRP, to produce poly(4-vinylbenzoyl chloride). The resulting polymer has reactive acyl chloride groups along its backbone, which can be further modified.

Caption: General scheme for functional polymer synthesis.

Drug Delivery

In drug development, polymers derived from 4-vinylbenzoyl chloride can be used as drug delivery vehicles. The acyl chloride groups can be reacted with drugs containing nucleophilic functional groups (e.g., amines or hydroxyls) to form covalent conjugates. This allows for the controlled release of the drug and targeted delivery to specific tissues.

Analytical Characterization

The identity and purity of 4-vinylbenzoyl chloride can be confirmed using a variety of analytical techniques.

Table 2: Analytical Techniques for 4-Vinylbenzoyl Chloride Characterization

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the vinyl protons and the aromatic protons. |

| FT-IR | Characteristic peaks for the C=O stretch of the acyl chloride (around 1770 cm⁻¹) and the C=C stretch of the vinyl group (around 1630 cm⁻¹). |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single peak with a mass-to-charge ratio corresponding to the molecular weight of the compound. |

References

An In-depth Technical Guide to the Safe Handling and Management of 4-Vinylbenzoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of Reactivity and Hazard

4-Vinylbenzoyl chloride (VBC), with CAS Number 1592-20-7, is a bifunctional organic compound featuring both a vinyl group and a reactive benzyl chloride moiety.[1] This unique structure makes it an invaluable monomer and intermediate in the synthesis of a wide array of functional polymers, including ion exchange resins, photoresists, coatings, and adhesives.[2] Its applications extend into advanced biomedical fields, such as in the development of drug delivery systems.[2]

However, the very chemical properties that make 4-VBC so versatile also render it a significant laboratory hazard. Its high reactivity predisposes it to spontaneous polymerization and reactions with common laboratory reagents, while its toxicological profile demands stringent control measures to prevent exposure.[2] This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-Vinylbenzoyl chloride, grounded in an understanding of its inherent chemical risks. The protocols and insights herein are designed to empower researchers to utilize this compound's synthetic potential while upholding the highest standards of laboratory safety.

Hazard Identification and Risk Analysis

A thorough understanding of the specific hazards associated with 4-Vinylbenzoyl chloride is the foundation of safe laboratory practice. The compound presents a multi-faceted risk profile encompassing acute toxicity, severe corrosivity, and chemical instability.

Toxicological Profile

4-VBC is classified as acutely toxic and corrosive. Exposure via dermal, oral, or inhalation routes can lead to severe health effects.

-

Acute Toxicity: The compound is designated as harmful if swallowed and toxic in contact with skin.[3][4][5]

-

Corrosivity: It is a potent corrosive agent capable of causing severe skin burns and serious, potentially irreversible, eye damage.[3][4][5] The material is extremely destructive to the tissues of mucous membranes and the upper respiratory tract upon inhalation.[6] It is also classified as a lachrymator, a substance that causes tearing.[6]

-

Sensitization: Repeated or prolonged contact may lead to skin sensitization, causing an allergic reaction in susceptible individuals.[3][4][5]

Physicochemical and Reactivity Hazards

The chemical instability of 4-VBC requires careful management to prevent hazardous reactions.

-

Spontaneous Polymerization: The vinyl group makes 4-VBC susceptible to spontaneous polymerization, which can be initiated by exposure to heat, light, or peroxides.[2] This reaction is typically exothermic and can lead to an uncontrollable thermal runaway in storage or during a reaction.[7] For this reason, it is typically supplied with an inhibitor.[1]

-

Moisture Sensitivity: The compound is sensitive to moisture, hydrolyzing to form hydrochloric acid.[2] This not only degrades the material but can also lead to the corrosion of metal containers and equipment.[2]

-

Incompatibilities: 4-VBC reacts vigorously with strong oxidizing agents.[2] Contact with materials such as brass, copper, aluminum, or galvanized metals should be avoided.[8]

-

Combustibility: The compound is combustible, and its vapors are heavier than air.[4][9] On intense heating, it can form explosive mixtures with air.[4][9] Hazardous combustion products include toxic hydrogen chloride gas and carbon oxides.

Data Summary Tables

The following tables summarize the key properties and hazard classifications for 4-Vinylbenzoyl chloride.

Table 1: Physical and Chemical Properties of 4-Vinylbenzoyl Chloride

| Property | Value | Source |

| CAS Number | 1592-20-7 | [3] |

| Molecular Formula | C₉H₉Cl | |

| Molar Mass | 152.62 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.083 g/cm³ at 25 °C | [1][3] |

| Boiling Point | 229 °C (444 °F) | [1][9] |

Table 2: GHS Hazard Classification for 4-Vinylbenzoyl Chloride

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4][5] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[3][4] |

| Skin Corrosion/Irritation | Category 1/1B | H314: Causes severe skin burns and eye damage.[3][4] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3][4] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[10] |

Risk Management and Control Measures

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with 4-VBC.

Engineering Controls

The primary method for controlling exposure is to handle the material within a properly functioning chemical fume hood to manage vapors.[9] Local exhaust ventilation should be used to prevent the generation and spread of aerosols and mists.[3] Eyewash stations and safety showers must be readily accessible and located close to the workstation.[11]

Administrative Controls

-

Restricted Access: Only trained and authorized personnel should be permitted to handle 4-VBC. The storage area should be locked or otherwise secured.[4][9]

-

Hygiene Practices: Do not eat, drink, or smoke in areas where 4-VBC is handled or stored.[3] Wash hands thoroughly after handling the substance and before leaving the laboratory.[3] Immediately change any contaminated clothing.[9]

-

Waste Disposal: All 4-VBC waste is considered hazardous. It must be collected in designated, properly labeled, and sealed containers for disposal by a certified waste management provider in accordance with all local, regional, and national regulations.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent personal exposure.

-

Hand Protection: Wear chemical-resistant gloves that have been tested according to standards such as EN 374.[3] Neoprene gloves are a suitable option.[12] Gloves must be inspected for integrity before each use. Employ proper glove removal technique to avoid skin contact with the outer surface of the glove.

-

Eye and Face Protection: Use tightly fitting safety goggles in combination with a full-face shield (minimum 8-inch). Standard safety glasses are not sufficient.

-

Skin and Body Protection: A full chemical-resistant suit or lab coat that protects against chemical splashes is required. All contaminated clothing and shoes must be removed immediately.

-

Respiratory Protection: When vapors or aerosols are generated, respiratory protection is necessary.[4][9] A full-face air-purifying respirator equipped with organic vapor and acid gas cartridges may be required depending on the scale and nature of the work.[12]

Standard Operating Procedures (SOPs)

Adherence to detailed, step-by-step protocols is critical for ensuring safety during routine laboratory operations.

Workflow for Safe Handling and Use

The following diagram outlines the critical stages for safely handling 4-VBC in a laboratory setting.

Caption: A standardized workflow for handling 4-Vinylbenzoyl chloride.

Detailed Protocol for Weighing and Dispensing

-

Preparation: Confirm the chemical fume hood is operational. Don all required PPE as specified in Section 2.3.

-

Container Handling: Before opening, allow the 4-VBC container to equilibrate to room temperature to prevent moisture condensation. Handle the container with care, as it may be under pressure.

-

Dispensing: Perform all transfers inside the fume hood. Use a clean glass syringe or pipette to transfer the required liquid amount to a tared, sealed reaction vessel. Avoid using metal spatulas or needles that could corrode.

-

Sealing: Immediately after dispensing, tightly reseal the main 4-VBC container. If the material is stored under an inert atmosphere, purge the headspace with nitrogen or argon before sealing.

-

Cleanup: Clean any minor drips within the fume hood immediately using an inert absorbent material. Dispose of the contaminated material as hazardous waste.

Storage and Stability Management

Proper storage is crucial to maintain the chemical integrity of 4-VBC and prevent the formation of hazardous conditions.

-

Temperature: Store in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is between 2-8 °C.

-

Atmosphere: Due to its sensitivity to air and moisture, 4-VBC should be stored under an inert gas like nitrogen or argon.[4]

-

Container: Keep the container tightly closed and sealed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage. Use only approved packaging, such as glass or corrosion-resistant lined metal cans.[2][3][8]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, heat sources, and direct sunlight.[2]

Emergency Procedures

Immediate and correct response to an emergency is vital to minimize harm.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is irregular or has stopped, provide artificial respiration. Seek immediate medical assistance.[3][9]

-

Skin Contact: Take off all contaminated clothing and shoes at once. Immediately rinse the affected skin area with large amounts of water and soap, using a safety shower if available.[8] Take the victim to a hospital immediately.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing during transport to the hospital and call an ophthalmologist.[4]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforation.[3][4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol

The response to a spill depends on its scale. For any spill, ensure personal safety is the top priority.

Caption: Decision workflow for responding to a 4-Vinylbenzoyl chloride spill.

Detailed Spill Cleanup Steps (Minor Spill):

-

Personal Protection: Wear full PPE, including respiratory protection.

-

Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.[3]

-

Containment: Cover drains to prevent environmental release.[4]

-

Absorption: Wipe up the spill with an inert, liquid-absorbent material (e.g., Chemizorb®, sand, diatomite).[3][9]

-

Collection: Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal.

-

Decontamination: Clean the affected area thoroughly.

For major spills, evacuate the area immediately and contact your institution's emergency response team.[8][9]

Conclusion

4-Vinylbenzoyl chloride is a powerful synthetic tool whose utility is matched by its significant hazards. A safety-first mindset, predicated on a deep understanding of its reactivity and toxicity, is non-negotiable. By implementing robust engineering controls, adhering to strict handling protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely harness the capabilities of this versatile compound.

References

- Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry. (2024). Google Cloud.

- Safety Data Sheet: 4-Vinylbenzyl chloride. (2024). Chemos GmbH & Co. KG.

- Vinylbenzyl chloride - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

- 4-Vinylbenzyl Chloride: Synthesis, Properties, and Industrial Uses. (n.d.). Chemical Supplier.

- SAFETY DATA SHEET - ar-Vinylbenzyl chloride. (2023). Sigma-Aldrich.

- SAFETY DATA SHEET - 4-vinylbenzyl chloride. (2023). Sigma-Aldrich.

- 4-Vinylbenzyl chloride - Safety D

- SAFETY DATA SHEET - 4-Vinylbenzyl chloride. (2023). Fisher Scientific.

- 4-Vinylbenzyl chloride - Hazardous Agents. (n.d.). Haz-Map.

- 4-Vinylbenzyl chloride, 90%, technical. (n.d.). Thermo Scientific Chemicals.

- 4-Vinylbenzyl chloride. (n.d.). Wikipedia.

- Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry. (2025). UniVOOK Chemical.

- How can 4-Vinylbenzyl chloride be synthesized more efficiently?. (n.d.). Guidechem.

- SAFETY DATA SHEET - Poly(vinylbenzyl chloride). (2023). Fisher Scientific.

- Kinetics and Hazards of 4-Vinylbenzyl Chloride Storage and Thermal Decomposition of Di-4-methylbenzoyl Peroxide by DSC and TAM. (2021).

- 4-Vinylbenzyl chloride - Safety D

- Westlake Vinyl Corporation, LP PPE Assessment, VCM Unit. (2018). OSHA.

Sources

- 1. 4-Vinylbenzyl chloride - Wikipedia [en.wikipedia.org]

- 2. Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 3. chemos.de [chemos.de]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Vinylbenzyl chloride - Hazardous Agents | Haz-Map [haz-map.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. westlake.com [westlake.com]

An In-Depth Technical Guide to 4-Vinylbenzoyl Chloride: From Discovery to Contemporary Applications

Foreword: The Genesis of a Versatile Monomer

In the landscape of polymer chemistry and materials science, the emergence of bifunctional monomers has perennially marked a pivotal advancement, enabling the synthesis of complex macromolecular architectures with tailored functionalities. Among these, 4-Vinylbenzoyl chloride (VBC), a molecule possessing both a polymerizable vinyl group and a reactive acyl chloride, stands out as a cornerstone for innovation. Its unique structure has paved the way for a myriad of applications, from the development of specialized resins to its use as a critical intermediate in the synthesis of advanced materials. This guide provides a comprehensive exploration of 4-vinylbenzoyl chloride, tracing its historical roots, dissecting its chemical intricacies, and showcasing its expansive utility in modern research and industrial processes.

I. Discovery and Historical Context: A Search for Reactive Styrenics

While a definitive record of the first synthesis of 4-vinylbenzoyl chloride remains elusive in readily available literature, its conceptual origins can be traced to the broader historical development of functionalized styrene monomers. The mid-20th century witnessed a surge in research focused on modifying the styrene backbone to impart specific chemical reactivity. Early investigations into the chloromethylation of styrene, a key precursor, laid the groundwork for the introduction of various functional groups. The Blanc chloromethylation, discovered by Gustave Louis Blanc in 1923, provided a method for introducing a chloromethyl group onto aromatic rings, a foundational reaction in the eventual synthesis of vinylbenzyl chloride.[1]

The development of ion-exchange resins in the mid-20th century further spurred the demand for styrenic monomers with reactive functionalities. Patents from this era, such as one from 1957 describing mono (chloromethyl) styrene, highlight the industrial drive to create polymers with active sites for chemical modification.[2][3] These early endeavors into creating reactive styrenes set the stage for the synthesis and eventual commercialization of more complex derivatives like 4-vinylbenzoyl chloride. The logical progression from a chloromethyl group to a more reactive acyl chloride function would have been a natural step for chemists seeking to expand the synthetic utility of these monomers.

II. Physicochemical Properties: A Tale of Two Functional Groups

4-Vinylbenzoyl chloride is a colorless to pale yellow liquid with a characteristic pungent odor.[1] Its chemical persona is dominated by the interplay of its two distinct functional moieties: the vinyl group and the benzoyl chloride group. This duality is the very essence of its versatility.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO | [4] |

| Molecular Weight | 168.62 g/mol | |

| Boiling Point | 115-117 °C at 1 mmHg | |

| Density | 1.176 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.577 | |

| CAS Number | 1592-20-7 | [4] |

The vinyl group (-CH=CH₂) is susceptible to free-radical, cationic, and anionic polymerization, allowing it to be readily incorporated into polymer backbones.[5] This reactivity is the foundation for its use in creating a vast array of homopolymers and copolymers.

The benzoyl chloride group (-COCl) is a highly reactive acylating agent. The carbonyl carbon is strongly electrophilic, making it an excellent target for nucleophilic attack by alcohols, amines, and other nucleophiles. This reactivity allows for the facile post-polymerization modification of polymers containing VBC units, enabling the introduction of a wide range of functional groups.

It is crucial to note that 4-vinylbenzoyl chloride is sensitive to moisture, which can lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid.[6] It is also prone to polymerization upon exposure to heat, light, or in the presence of radical initiators, and is therefore typically stored with inhibitors such as 4-tert-butylcatechol.[7]

III. Synthesis of 4-Vinylbenzoyl Chloride: A Multi-step Approach

The synthesis of 4-vinylbenzoyl chloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several routes have been explored, a common and effective laboratory-scale synthesis proceeds from 4-vinylbenzoic acid.

Experimental Protocol: Synthesis from 4-Vinylbenzoic Acid

This protocol outlines a standard laboratory procedure for the preparation of 4-vinylbenzoyl chloride.

Materials:

-

4-Vinylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous diethyl ether or dichloromethane

-

Inhibitor (e.g., 4-tert-butylcatechol)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂ or CaSO₄), and a dropping funnel is charged with 4-vinylbenzoic acid.

-

Solvent Addition: Anhydrous diethyl ether or dichloromethane is added to the flask to dissolve the 4-vinylbenzoic acid.

-

Catalyst Addition: A catalytic amount of dry DMF is added to the reaction mixture.

-

Addition of Thionyl Chloride: Thionyl chloride (typically 1.5 to 2 equivalents) is added dropwise to the stirred solution at room temperature. The addition should be slow to control the evolution of HCl and SO₂ gases.

-

Reaction: After the addition is complete, the reaction mixture is gently refluxed for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: The reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude 4-vinylbenzoyl chloride is purified by vacuum distillation. It is essential to add a radical inhibitor to the distillation flask to prevent polymerization at elevated temperatures.

-

Storage: The purified 4-vinylbenzoyl chloride is stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperature (2-8 °C) with an appropriate inhibitor.

IV. Chemical Reactivity and Polymerization

The dual functionality of 4-vinylbenzoyl chloride dictates its rich and varied chemical reactivity, making it a valuable building block in organic and polymer synthesis.

A. Reactions of the Benzoyl Chloride Group

The acyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups onto the benzene ring, either on the monomer itself or on a polymer derived from it.

-

Esterification: Reaction with alcohols in the presence of a base (e.g., pyridine or triethylamine) yields the corresponding esters.

-

Amidation: Reaction with primary or secondary amines affords the corresponding amides.

-

Friedel-Crafts Acylation: The benzoyl chloride can act as an acylating agent for other aromatic compounds in the presence of a Lewis acid catalyst.

B. Polymerization of the Vinyl Group

The vinyl group of 4-vinylbenzoyl chloride can undergo polymerization via several mechanisms, with free-radical polymerization being the most common.

-

Free-Radical Polymerization: Initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), this method leads to the formation of poly(4-vinylbenzoyl chloride).

-

Controlled/Living Radical Polymerization: Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed to synthesize well-defined polymers with controlled molecular weights and narrow polydispersities.

-

Copolymerization: 4-Vinylbenzoyl chloride can be copolymerized with a wide range of other vinyl monomers (e.g., styrene, methyl methacrylate) to produce copolymers with tunable properties and reactive pendant groups.

V. Applications in Research and Industry

The unique bifunctional nature of 4-vinylbenzoyl chloride has led to its application in a diverse range of fields, particularly in materials science and polymer chemistry.

-

Functional Polymers and Resins: The primary application of 4-vinylbenzoyl chloride is as a monomer for the synthesis of functional polymers. The resulting polymers, bearing reactive acyl chloride pendant groups, can be readily modified to introduce a vast array of functionalities. This has been instrumental in the development of:

-

Ion-Exchange Resins: By reacting the acyl chloride groups with amines, polymers with anion-exchange capabilities can be synthesized.[5]

-

Chromatography Media: Functionalized polymers derived from VBC are used as stationary phases in chromatography for the separation of various analytes.

-

Catalyst Supports: The reactive sites on the polymer can be used to immobilize catalysts, facilitating their recovery and reuse.

-

-

Polymer-Drug Conjugates: In the pharmaceutical and biomedical fields, 4-vinylbenzoyl chloride can be used to create polymer-drug conjugates. The acyl chloride group provides a convenient handle for attaching drug molecules containing amine or hydroxyl functionalities to a polymer backbone.

-

Coatings and Adhesives: The ability of 4-vinylbenzoyl chloride to be incorporated into polymer networks makes it a valuable component in the formulation of high-performance coatings and adhesives with enhanced chemical resistance and adhesion properties.

-

Organic Synthesis: Beyond polymer chemistry, 4-vinylbenzoyl chloride serves as a versatile intermediate in organic synthesis, allowing for the introduction of the vinylbenzoyl moiety into complex molecules.

VI. Safety and Handling

4-Vinylbenzoyl chloride is a reactive and corrosive chemical that requires careful handling. It is a lachrymator and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. Due to its sensitivity to moisture, it should be stored under an inert atmosphere and protected from water.

VII. Conclusion and Future Outlook

4-Vinylbenzoyl chloride, a testament to the ingenuity of synthetic chemistry, continues to be a molecule of significant interest and utility. Its journey from the conceptual advancements in functionalized styrenics to its current role as a versatile building block underscores the enduring quest for materials with precisely controlled properties. As research in areas such as controlled polymerization, nanotechnology, and biocompatible materials continues to advance, the demand for monomers like 4-vinylbenzoyl chloride is poised to grow. Its ability to bridge the worlds of polymer backbones and functional side chains ensures its place as a key enabler of innovation in the years to come.

References

-

Blanc, G. The Blanc chloromethylation (also called the Blanc reaction) is the chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes. Wikipedia. [Link]

- Google Patents. (1957). Mono (chloromethyl)

- Google Patents. (1975). Ar-vinylbenzyl iodide. US3923911A.

-

UniVOOK Chemical. (2025). Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry. UniVOOK. [Link]

-

Wikipedia. (n.d.). 4-Vinylbenzyl chloride. [Link]

Sources

- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 2. US3962357A - Process for the preparation of substituted vinylbenzyl chloride - Google Patents [patents.google.com]

- 3. US3923911A - Ar-vinylbenzyl iodide - Google Patents [patents.google.com]

- 4. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 5. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]

- 6. 4-Vinylbenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. Bakelite - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: Polymerization of 4-Vinylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Duality of 4-Vinylbenzoyl Chloride

4-Vinylbenzoyl chloride (4-VBC) is a bifunctional monomer of significant interest in materials science and medicinal chemistry. Its structure is unique, featuring a polymerizable vinyl group and a highly reactive acyl chloride moiety.[1] This duality allows for a two-stage functionalization strategy: first, the creation of a well-defined polymer backbone via polymerization of the vinyl group, and second, the quantitative functionalization of the pendant acyl chloride groups through nucleophilic substitution.[2][3]

This reactive polymer scaffold, poly(4-vinylbenzoyl chloride) (PVBC), serves as a powerful platform for synthesizing advanced materials. The ability to readily attach a wide array of molecules—such as targeting ligands, therapeutic agents, or solubility modifiers—makes PVBC and its derivatives highly valuable for applications ranging from drug delivery systems and polymer-drug conjugates to functional coatings and specialty resins.[4][5]

This guide provides a comprehensive overview of the primary methods for polymerizing 4-VBC, with a focus on controlled radical polymerization techniques that offer precise control over polymer architecture. We will detail field-proven protocols, explain the rationale behind experimental choices, and outline methods for polymer characterization and subsequent functionalization.

Critical Safety & Handling Precautions

Before commencing any experimental work, it is imperative to understand the hazards associated with 4-vinylbenzoyl chloride.

-

Toxicity and Corrosivity : 4-VBC is harmful if swallowed and toxic in contact with skin.[6][7] It is extremely destructive to the tissues of mucous membranes, the upper respiratory tract, and skin, causing severe burns.[8]

-

Lachrymator : The compound is a potent lachrymator, meaning it causes a severe tearing effect upon exposure to its vapors.[8]

-

Moisture Sensitivity : As an acyl chloride, 4-VBC reacts with moisture, including atmospheric humidity, to produce hydrochloric acid (HCl).[4] This can cause corrosion and presents an additional inhalation hazard.

-

Spontaneous Polymerization : The monomer can polymerize spontaneously, especially when exposed to heat, light, or peroxides.[4] It is typically stored under refrigeration with inhibitors to prevent this.

Mandatory Handling Protocol:

-

Work Area : All handling of 4-VBC must be conducted within a certified chemical fume hood with high ventilation.[9]

-

Personal Protective Equipment (PPE) : Wear a full suite of PPE, including a lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (check manufacturer's guidelines for breakthrough times).

-

Inert Atmosphere : Handle the liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[6] Use dry glassware and solvents.

-

Storage : Store containers tightly sealed in a cool, dry, and well-ventilated area, away from light and sources of ignition.[4][6] Recommended storage temperature is typically 2-8 °C.

-

Disposal : Dispose of all waste as hazardous material in accordance with local and institutional regulations.[9]

Controlled Polymerization of 4-VBC: The RAFT Approach

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a premier technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ).[3][10] It is particularly well-suited for styrenic monomers like 4-VBC, as it avoids side reactions that can occur with other methods like ATRP.[3] The RAFT process involves a degenerative chain transfer mechanism mediated by a RAFT agent, or chain transfer agent (CTA).[10]

// Nodes I [label="Initiator (I)", fillcolor="#F1F3F4", fontcolor="#202124"]; R [label="Primary Radical (R•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M [label="Monomer (M)", fillcolor="#FBBC05", fontcolor="#202124"]; PnM [label="Propagating Radical (Pn•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CTA [label="RAFT Agent (CTA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAFT_Adduct [label="RAFT Adduct Radical", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dormant [label="Dormant Polymer (Pn-CTA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L [label="Leaving Group Radical (L•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PmCTA [label="Dormant Polymer (Pm-CTA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PmM [label="Propagating Radical (Pm•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Termination [label="Termination", fillcolor="#5F6368", fontcolor="#FFFFFF"];